Lateropyrone

Vue d'ensemble

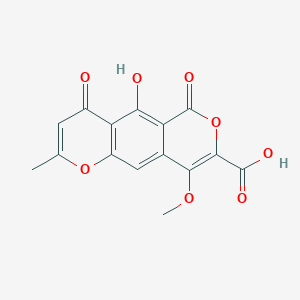

Description

La lateropyrone est un métabolite hétérocyclique inhabituel isolé du champignon Fusarium avenaceum. Elle est connue pour ses propriétés antibactériennes et antifongiques et a été indépendamment caractérisée comme l'antibiotique Y . Le composé a une formule moléculaire de C15H10O8 et un poids moléculaire de 318,2 g/mol .

Applications De Recherche Scientifique

Lateropyrone has several scientific research applications, including:

Chemistry: Used as a model compound for studying heterocyclic chemistry and reaction mechanisms.

Biology: Investigated for its role in fungal metabolism and its interactions with other biological molecules.

Mécanisme D'action

Target of Action

Lateropyrone, also known as Avenacein Y, is a fungal metabolite produced by Fusarium species . The primary targets of this compound are plant pathogenic fungi . It has been used to test for antibiotic activity against these fungi .

Mode of Action

It has been observed that the application of avenacein y causes a slight decrease in mycelium growth in certain species of fungi . This suggests that this compound may interfere with the growth and development of these fungi, thereby exhibiting its antibiotic activity.

Biochemical Pathways

It is known that this compound is a product of the metabolic processes of fusarium species

Pharmacokinetics

It is known that this compound is a solid compound with poor water solubility . This could potentially affect its bioavailability and distribution within an organism.

Result of Action

The primary result of this compound’s action is the inhibition of growth in certain species of plant pathogenic fungi . This suggests that this compound could potentially be used as a natural fungicide.

Action Environment

The production of this compound by Fusarium species can be influenced by environmental factors. For instance, Fusarium species have been found to produce varying amounts of Avenacein Y when originating from different plants such as cereals, potato, and carrot . This suggests that the environment in which the Fusarium species grow can influence the production and action of this compound.

Analyse Biochimique

Biochemical Properties

It is known to be soluble in DMF or DMSO, moderately soluble in methanol or ethanol, and has poor water solubility . The specific enzymes, proteins, and other biomolecules that Lateropyrone interacts with are yet to be identified.

Cellular Effects

This compound has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La lateropyrone est principalement isolée de Fusarium avenaceum. Le processus d'isolement implique la culture du champignon dans des conditions spécifiques et l'extraction du composé à l'aide de solvants organiques . Les voies synthétiques détaillées et les conditions réactionnelles pour la synthèse en laboratoire ne sont pas largement documentées, car le composé est principalement obtenu par extraction naturelle.

Méthodes de production industrielle

La production industrielle de la this compound implique une fermentation à grande échelle de Fusarium avenaceum. Le processus de fermentation est optimisé pour maximiser le rendement en this compound, suivi de l'extraction et de la purification à l'aide de techniques telles que l'extraction liquide-liquide et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La lateropyrone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans diverses conditions pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la chimie hétérocyclique et les mécanismes réactionnels.

Biologie : Étudiée pour son rôle dans le métabolisme fongique et ses interactions avec d'autres molécules biologiques.

Mécanisme d'action

La this compound exerce ses effets en ciblant des voies moléculaires spécifiques dans les bactéries et les champignons. Elle inhibe la croissance de ces micro-organismes en interférant avec la synthèse de leur paroi cellulaire et leurs processus métaboliques. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais on pense que la this compound perturbe les enzymes et les protéines clés essentielles à la survie des micro-organismes .

Comparaison Avec Des Composés Similaires

Composés similaires

Avenacein Y : Un autre métabolite d'espèces de Fusarium présentant des propriétés antibactériennes et antifongiques similaires.

Pseurotine A : Un métabolite fongique présentant des activités biologiques comparables.

Unicité

La lateropyrone est unique en raison de sa structure spécifique et de la présence de plusieurs groupes hydroxyle et carbonyle, qui contribuent à ses activités biologiques puissantes. Sa capacité à inhiber une large gamme d'espèces bactériennes et fongiques en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQAILNRMPHAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)OC(=C3O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239563 | |

| Record name | Avenacein Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93752-78-4 | |

| Record name | Avenacein Y | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093752784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenacein Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.